3-Hydroxy-4-iodobenzoic acid

Description

The exact mass of the compound 3-Hydroxy-4-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

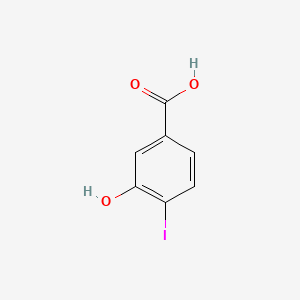

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABBBWVTEWIIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353120 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-77-6 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-4-iodobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-4-iodobenzoic Acid

Abstract

3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6) is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and an aryl iodide moiety, makes it a highly versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectral characteristics, reactivity, and applications, with a focus on the underlying principles that govern its behavior. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for advanced applications.

Molecular Structure and Physicochemical Properties

3-Hydroxy-4-iodobenzoic acid possesses a benzene ring substituted at positions 1, 3, and 4 with a carboxyl group, a hydroxyl group, and an iodine atom, respectively. This substitution pattern dictates its chemical reactivity and physical properties. The electron-donating hydroxyl group and the electron-withdrawing carboxyl and iodo groups create a unique electronic environment within the aromatic ring.

Data Presentation: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58123-77-6 | [1][2] |

| Molecular Formula | C₇H₅IO₃ | [3][4] |

| Molecular Weight | 264.02 g/mol | [5] |

| Appearance | White to pale-yellow solid/powder | [1][2][4] |

| Melting Point | 225-229 °C | [2][5] |

| Boiling Point | 319.8 °C (at 760 mmHg) | [2] |

| Density | ~2.15 g/cm³ | [2] |

| Predicted pKa | 3.90 ± 0.10 | [4] |

| SMILES String | OC(=O)c1ccc(I)c(O)c1 | [5] |

| InChI Key | UABBBWVTEWIIMN-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The most common and efficient synthesis of 3-hydroxy-4-iodobenzoic acid involves the regioselective iodination of 3-hydroxybenzoic acid.[1] The causality behind this regioselectivity lies in the directing effect of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The combined influence strongly favors electrophilic substitution at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 4 is electronically favored and less sterically hindered, leading to the desired product in high yield.

Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

This protocol is based on a general procedure for the iodination of m-hydroxybenzoic acid.[1]

Principle: An in-situ generated electrophilic iodine species, formed from sodium iodide and an oxidizing agent (sodium hypochlorite), reacts with the activated aromatic ring of 3-hydroxybenzoic acid under basic conditions. The base serves to deprotonate the phenolic and carboxylic acid groups, further activating the ring towards electrophilic attack. Subsequent acidification protonates the carboxylate and phenoxide to yield the final product.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.), sodium hydroxide (1.05 eq.), and sodium iodide (1.05 eq.) in methanol.[1]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermicity of the subsequent oxidation step.[1]

-

Iodination: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the cooled, stirring mixture. Maintain the temperature between 0-5 °C for approximately 2 hours.[1]

-

Reaction Completion: After the initial cooled stirring, allow the reaction to warm to room temperature and continue stirring overnight to ensure complete conversion.[1]

-

Solvent Removal: Remove the methanol from the reaction mixture via rotary evaporation.[1]

-

Precipitation: Acidify the remaining aqueous solution with concentrated hydrochloric acid. This will protonate the product, causing it to precipitate out of the solution due to its low water solubility.[1]

-

Isolation and Purification: Collect the off-white solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining acid.[1]

-

Drying: Dry the purified product under vacuum to obtain 3-hydroxy-4-iodobenzoic acid. The reported yield for this method is high, around 92%.[1]

Visualization: Synthesis Workflow

Caption: Key reactivity sites of 3-Hydroxy-4-iodobenzoic acid.

Applications in Research and Drug Development

The primary application of 3-hydroxy-4-iodobenzoic acid is as a scaffold or intermediate in the synthesis of complex organic molecules. In drug development, its structure is often incorporated into larger molecules to serve as a linker or a core fragment of an active pharmaceutical ingredient (API). [6][7]The ability to use the aryl iodide as a handle for late-stage functionalization via cross-coupling reactions is particularly advantageous, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The presence of the phenolic and carboxylic acid groups can influence the pharmacokinetic properties of a final drug molecule, such as solubility, membrane permeability, and protein binding, by participating in hydrogen bonding. [6]

Safety and Handling

3-Hydroxy-4-iodobenzoic acid is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: It is acutely toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). [5][8]The GHS signal word is "Danger". [8]* Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling powders, a respirator (e.g., type P2 or N95) is recommended to avoid inhalation. [8]* First Aid Measures: In case of ingestion, seek immediate medical attention and call a poison control center. [8]If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4]The compound is noted to be light-sensitive. [4]It falls under storage class 6.1C for combustible, acute toxic substances.

References

-

3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6) – Thermophysical Properties . Chemcasts. [Link]

-

3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6 . Home Sunshine Pharma. [Link]

-

3-HYDROXY-4- IODO BENZOIC ACID MSDS . Loba Chemie. [Link]

-

3-Hydroxy-4-iodobenzoic acid . Nine Chongqing Chemdad Co., Ltd. [Link]

-

3-Hydroxy-4-iodobenzoic acid | C7H5IO3 | CID 736854 . PubChem - NIH. [Link]

-

Supporting Information . Wiley Online Library. [Link]

-

3-hydroxy-4-iodobenzoic acid (C7H5IO3) . PubChemLite. [Link]

-

Salicylic acid, 3,5-diiodo . Organic Syntheses Procedure. [Link]

-

Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid . Quick Company. [Link]

-

Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Iodination of hydroxy aromatics by iodine and iodic acid . ResearchGate. [Link]

-

3-Hydroxy-4-methoxybenzoic acid . NIST WebBook. [Link]

-

Iodobenzoic acid . Wikipedia. [Link]

-

The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis . Penghui. [Link]

-

2, 3, and 4 hydroxybenzoic acid syntheses . YouTube. [Link]

-

4-Iodobenzoic acid | C7H5IO2 | CID 12085 . PubChem. [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid . ResearchGate. [Link]

- CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

-

4-Iodobenzoic acid . Wikipedia. [Link]

-

Applications in drug development . European Pharmaceutical Review. [Link]

-

3-Iodobenzoic acid - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

-

Preparaton of the Dess-Martin Periodinane . ChemSpider Synthetic Pages. [Link]

Sources

- 1. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]

- 2. 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 3-Hydroxy-4-iodobenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. lobachemie.com [lobachemie.com]

3-Hydroxy-4-iodobenzoic acid synthesis pathway.

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-iodobenzoic Acid

Introduction

3-Hydroxy-4-iodobenzoic acid is a valuable halogenated aromatic compound that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the development of pharmaceutical intermediates and other functional chemical entities. The presence of three distinct functional groups—hydroxyl, iodo, and carboxylic acid—on the benzene ring provides multiple reaction sites, allowing for diverse chemical transformations. This guide provides a detailed examination of the primary synthetic pathways for 3-Hydroxy-4-iodobenzoic acid, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system for researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: Electrophilic Iodination of 3-Hydroxybenzoic Acid

The most direct and high-yielding approach to synthesizing 3-Hydroxy-4-iodobenzoic acid is through the electrophilic aromatic substitution of the readily available precursor, 3-hydroxybenzoic acid. This method leverages the powerful activating and directing effects of the hydroxyl group to achieve regioselective iodination.

Principle and Rationale

In electrophilic aromatic substitution, the electronic properties of the substituents on the benzene ring govern the position of the incoming electrophile.

-

Hydroxyl Group (-OH): A strongly activating, ortho-, para- directing group. It enriches the electron density at positions 2, 4, and 6.

-

Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.

The dominant activating effect of the hydroxyl group directs the electrophilic iodine primarily to the positions ortho and para to it. Position 4, being ortho to the hydroxyl group and meta to the carboxylic acid group, is both sterically accessible and electronically activated, making it the preferred site of iodination. The reaction is typically performed using an in situ generated iodine electrophile, often from the oxidation of an iodide salt.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of 3-Hydroxy-4-iodobenzoic acid from m-hydroxybenzoic acid[1].

Materials:

-

3-Hydroxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Sodium iodide (NaI)

-

Methanol (MeOH)

-

Sodium hypochlorite (NaOCl) solution

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1.0 eq.) in methanol.

-

Base and Iodide Addition: Sequentially add sodium hydroxide (1.05 eq.) and sodium iodide (1.05 eq.) to the methanol solution. Stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Iodinating Agent Addition: Slowly add aqueous sodium hypochlorite solution (1.05 eq.) dropwise to the cooled mixture. The rate of addition should be controlled to maintain the internal temperature between 0-5 °C.

-

Initial Reaction: Continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete conversion.

-

Solvent Removal: Remove the methanol from the reaction mixture via rotary evaporation.

-

Precipitation: Acidify the remaining aqueous mixture with concentrated hydrochloric acid until the product precipitates completely.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove residual salts and acid. Dry the product to obtain 3-hydroxy-4-iodobenzoic acid.

Data Presentation

| Reagent | Molar Eq. | Purpose |

| 3-Hydroxybenzoic Acid | 1.0 | Starting Material |

| Sodium Hydroxide | 1.05 | Activates the ring, aids solubility |

| Sodium Iodide | 1.05 | Iodide source |

| Sodium Hypochlorite | 1.05 | Oxidant (generates I⁺ in situ) |

| Methanol | Solvent | Reaction medium |

| Hydrochloric Acid | Excess | Product precipitation |

This method has been reported to achieve a high yield of 92% for the desired product, 3-hydroxy-4-iodobenzoic acid, as an off-white solid[1].

Visualization of Experimental Workflow

Caption: Workflow for Direct Iodination of 3-Hydroxybenzoic Acid.

Alternative Pathway: Sandmeyer Reaction

An alternative, though more circuitous, route to 3-Hydroxy-4-iodobenzoic acid involves the Sandmeyer reaction. This classic transformation in aromatic chemistry is used to replace an amino group with a variety of substituents, including halides, via a diazonium salt intermediate[2][3]. This pathway offers exceptional regiochemical control, as the final position of the iodine atom is predetermined by the location of the amine on the starting material.

Principle and Rationale

The Sandmeyer reaction proceeds in two distinct steps[3]:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. These salts are generally unstable and are used immediately in the next step[4].

-

Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas). It can be displaced by a nucleophile, in this case, an iodide ion (I⁻) from a source like potassium iodide (KI). While many Sandmeyer reactions require a copper(I) salt catalyst, the iodination reaction often proceeds effectively without one[5].

The logical precursor for this synthesis is 4-Amino-3-hydroxybenzoic acid .

Generalized Experimental Protocol

Step A: Diazotization

-

Dissolution: Suspend 4-Amino-3-hydroxybenzoic acid (1.0 eq.) in a solution of a strong acid (e.g., HCl or H₂SO₄) and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.05 eq.) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

Step B: Iodination (Displacement)

-

Iodide Solution: In a separate flask, prepare a solution of potassium iodide (KI, ~1.2 eq.) in water.

-

Addition: Slowly add the cold diazonium salt solution from Step A to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for a period (e.g., 1 hour) to ensure complete decomposition of the diazonium intermediate.

-

Work-up: Cool the reaction mixture. If a precipitate has formed, collect it by filtration. If the product is dissolved, perform an extraction with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization.

Data Presentation

| Reagent | Role | Causality |

| 4-Amino-3-hydroxybenzoic acid | Starting Material | Precursor with amine at the desired position for substitution. |

| HCl / H₂SO₄ | Acid Catalyst | Forms the amine salt; required for generating nitrous acid. |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Reacts with acid to form HNO₂, the active nitrosating species. |

| Potassium Iodide (KI) | Nucleophile | Source of iodide (I⁻) to displace the diazonium group. |

| Low Temperature (0-5 °C) | Reaction Condition | Critical for the stability of the intermediate diazonium salt. |

Visualization of Sandmeyer Reaction Workflow

Caption: Workflow for the Sandmeyer Synthesis of 3-Hydroxy-4-iodobenzoic Acid.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Direct Iodination | Pathway 2: Sandmeyer Reaction |

| Starting Material | 3-Hydroxybenzoic acid (common) | 4-Amino-3-hydroxybenzoic acid (less common) |

| Number of Steps | One-pot synthesis | Two distinct steps (diazotization, substitution) |

| Regioselectivity | Good, driven by directing groups | Excellent, defined by starting amine position |

| Reaction Conditions | Low initial temperature, then ambient | Consistently low temperature (0-5 °C) is critical |

| Reported Yield | High (~92%)[1] | Generally moderate to good, but pathway-dependent |

| Key Hazards | Use of strong oxidant (hypochlorite) | Unstable diazonium intermediate, evolution of N₂ gas |

| Simplicity | High | Moderate |

Conclusion

For the laboratory and industrial-scale synthesis of 3-Hydroxy-4-iodobenzoic acid, direct electrophilic iodination of 3-hydroxybenzoic acid stands out as the superior methodology . This pathway is characterized by its operational simplicity, use of readily available starting materials, and excellent reported yield[1]. The reaction demonstrates a well-understood and predictable outcome based on the principles of electrophilic aromatic substitution.

While the Sandmeyer reaction offers a viable alternative with precise regiochemical control, its multi-step nature, reliance on a less common starting material, and the need to handle potentially unstable diazonium intermediates make it a less efficient choice for this specific target molecule. However, it remains an indispensable tool in the synthetic chemist's arsenal for cases where direct substitution patterns are not achievable.

References

-

Sandmeyer reaction . Wikipedia. [Link]

-

Sandmeyer Reaction Mechanism . BYJU'S. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. [Link]

-

Diazotisation . Organic Chemistry Portal. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . Scirp.org. [Link]

Sources

Unveiling the Molecular Intricacies of Cinaciguat (BAY 58-2667): A Technical Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cinaciguat (BAY 58-2667), a pioneering soluble guanylate cyclase (sGC) activator, represents a significant advancement in the potential treatment of cardiovascular diseases, particularly acute decompensated heart failure. Unlike traditional nitric oxide (NO)-dependent therapies, Cinaciguat uniquely targets and activates sGC in its oxidized or heme-free state, a condition prevalent in settings of oxidative stress where endogenous NO signaling is impaired. This guide provides a comprehensive technical overview of Cinaciguat, delving into its fundamental properties, mechanism of action, and pharmacological profile. It further outlines detailed experimental protocols for its characterization and offers insights into its therapeutic potential and clinical development landscape. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of novel cardiovascular therapeutics.

Core Introduction to Cinaciguat (BAY 58-2667)

Cinaciguat, identified by the CAS number 329773-35-5 for its free base and 646995-35-9 for its hydrochloride salt, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] It was developed to address the limitations of conventional nitrate therapies, which are often less effective in patients with heart failure due to decreased NO bioavailability and an increase in NO-insensitive forms of sGC.[2] Cinaciguat's novel mechanism of action, which involves the activation of oxidized or heme-free sGC, offers a promising therapeutic strategy for conditions associated with significant oxidative stress.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application in research. The key properties of Cinaciguat are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-({(4-carboxybutyl)[2-(2-{[4-(2-phenylethyl) phenyl]methoxy}phenyl)ethyl]amino}methyl) benzoic acid | |

| Synonyms | BAY 58-2667 | [4] |

| CAS Number | 329773-35-5 (free base) | [4] |

| Molecular Formula | C36H39NO5 | |

| Molecular Weight | 565.710 g/mol | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [4] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [4] |

Mechanism of Action and Signaling Pathway

Cinaciguat's primary molecular target is soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway. Under normal physiological conditions, NO binds to the ferrous (Fe2+) heme prosthetic group of sGC, triggering a conformational change that leads to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates a variety of downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.

However, in pathological states characterized by oxidative stress, such as heart failure, reactive oxygen species can oxidize the heme iron to the ferric (Fe3+) state or lead to the complete loss of the heme group. This renders sGC insensitive to NO. Cinaciguat circumvents this issue by directly binding to and activating these oxidized or heme-free forms of sGC, thereby restoring cGMP production and its beneficial downstream effects.[2][3]

Sources

Structure of 3-Hydroxy-4-iodobenzoic acid.

An In-Depth Technical Guide to the Structure and Properties of 3-Hydroxy-4-iodobenzoic Acid

Executive Summary

3-Hydroxy-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the scientific community. Its unique substitution pattern, featuring hydroxyl, iodo, and carboxyl functional groups, makes it a versatile building block in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and modern methods for its structural elucidation. Furthermore, it details its potential applications and outlines critical safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable chemical intermediate.

Introduction

The Significance of Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in modern chemistry. The presence of varied functional groups on the benzene ring allows for precise tuning of electronic properties, solubility, reactivity, and biological activity. Halogenated derivatives, in particular, are pivotal in drug design for modulating metabolic stability and binding affinity, and in materials science for creating polymers with enhanced thermal and flame-retardant properties.

Profile of 3-Hydroxy-4-iodobenzoic Acid

3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6) is a trifunctional aromatic compound.[1][2][3] The interplay between the electron-donating hydroxyl group and the electron-withdrawing, bulky iodo and carboxyl groups creates a unique electronic and steric profile. The iodine atom, in particular, serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. This guide aims to consolidate the available technical data and provide expert insights into its practical application.

Molecular Structure and Physicochemical Properties

Core Chemical Identity

The fundamental identification parameters for 3-Hydroxy-4-iodobenzoic acid are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-4-iodobenzoic acid | [2] |

| CAS Number | 58123-77-6 | [1][2][3] |

| Molecular Formula | C₇H₅IO₃ | [3] |

| Molecular Weight | 264.02 g/mol | [2][4] |

| SMILES | O=C(O)c1ccc(I)c(O)c1 | [4] |

| InChIKey | UABBBWVTEWIIMN-UHFFFAOYSA-N | [4] |

Visual Representation of Structure

The structural arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity and properties.

Caption: Molecular structure of 3-Hydroxy-4-iodobenzoic acid.

Key Physicochemical Properties

The bulk properties of the compound are essential for its handling, storage, and application in reactions.

| Property | Value | Reference |

| Appearance | White to off-white or pale-yellow solid powder/crystal | [1][3] |

| Melting Point | 225 - 229 °C | [3][4][5] |

| Boiling Point | 319.8 - 437.5 °C (Predicted) | [3][5] |

| Density | ~2.15 g/cm³ (Predicted) | [3][5] |

| Purity | Typically >98% (as determined by HPLC and/or Titration) | |

| Sensitivity | Light Sensitive | [5] |

| Storage | Room temperature, in a cool, dark, dry place under an inert atmosphere | [5][6][7] |

Synthesis and Purification

Rationale for Synthetic Route Selection

The synthesis of 3-Hydroxy-4-iodobenzoic acid is efficiently achieved via electrophilic aromatic substitution on m-hydroxybenzoic acid.[1] The hydroxyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The C4 position (ortho to the hydroxyl group and meta to the carboxyl group) is therefore highly activated and sterically accessible, making it the prime site for iodination. The chosen protocol uses sodium hypochlorite to oxidize sodium iodide in situ, generating the electrophilic iodine species required for the substitution reaction.

Detailed Experimental Protocol: Synthesis of 3-Hydroxy-4-iodobenzoic Acid

This protocol is adapted from a standard reported procedure.[1]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 69.1 g (0.5 mol, 1 eq.) of 3-hydroxybenzoic acid, 21.0 g (0.52 mol, 1.05 eq.) of sodium hydroxide, and 78.7 g (0.52 mol, 1.05 eq.) of sodium iodide in 700 mL of methanol.

-

Initiation of Iodination: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (containing 0.52 mol, 1.05 eq.) dropwise to the cooled mixture, ensuring the temperature is maintained between 0-5 °C. The causality here is critical: the slow addition prevents a rapid exotherm and controls the rate of formation of the reactive iodine electrophile.

-

Reaction Progression: Maintain stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and continue stirring overnight.

-

Work-up:

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the resulting residue in water and acidify the mixture to a low pH with concentrated hydrochloric acid. This step protonates the carboxylate and phenolate, causing the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

-

Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. Dry the product under vacuum to yield 3-hydroxy-4-iodobenzoic acid as an off-white solid.

-

Validation: The protocol's self-validating nature is confirmed by characterization of the final product (e.g., melting point determination, NMR spectroscopy) against reference data. A purity of >98% is typically achieved.

Workflow Diagram for Synthesis

Caption: Step-by-step workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

The Role of Spectroscopy in Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: The spectrum should display three distinct signals in the aromatic region (~6.5-8.0 ppm).

-

The proton at C2 (ortho to -COOH, meta to -OH) will likely be a doublet.

-

The proton at C5 (ortho to -I, ortho to -OH) will be a doublet.

-

The proton at C6 (meta to -COOH, ortho to -OH) will be a doublet of doublets, coupling to both other aromatic protons.

-

-

Labile Protons: Two broad singlets at lower field (>10 ppm) are expected, corresponding to the carboxylic acid (-COOH) and phenolic (-OH) protons. These signals will disappear upon a D₂O shake, a key validation step.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

The spectrum should show 7 distinct carbon signals.

-

Carboxyl Carbon (-COOH): One signal in the ~165-175 ppm range.

-

Aromatic Carbons: Six signals in the ~90-160 ppm range. The carbon bearing the iodine (C4) will be significantly shielded and appear furthest upfield in this region (~90-100 ppm) due to the heavy atom effect. The carbon bearing the hydroxyl group (C3) will be the most deshielded (~155-160 ppm).

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Absorptions (Solid State, KBr or ATR):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

-

O-H Stretch (Phenol): A sharper band around ~3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band at ~1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the ~1450-1600 cm⁻¹ region.

-

C-I Stretch: A weak to medium absorption in the far-IR region, typically ~500-600 cm⁻¹.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak: In an ESI-MS experiment (negative mode), the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 262.9.[8] In positive mode, the [M+H]⁺ ion would be at m/z 264.9.[8] High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₅IO₃.

-

Expected Fragmentation: Common fragmentation pathways would include the loss of water (H₂O) and the loss of the carboxyl group (COOH), leading to significant fragment ions.

Workflow for Spectroscopic Analysis

Sources

- 1. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Hydroxy-4-iodobenzoic acid 97 58123-77-6 [sigmaaldrich.com]

- 5. 3-Hydroxy-4-iodobenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. PubChemLite - 3-hydroxy-4-iodobenzoic acid (C7H5IO3) [pubchemlite.lcsb.uni.lu]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid for Advanced Research and Development

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of 3-Hydroxy-4-iodobenzoic acid. It aims to provide not just procedural knowledge but also the underlying scientific rationale to empower effective utilization of this versatile chemical building block.

3-Hydroxy-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both hydroxyl and iodo groups, makes it a valuable and versatile intermediate in organic synthesis. The iodine atom, in particular, provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Table 1: Key Physicochemical Data for 3-Hydroxy-4-iodobenzoic Acid

| Property | Value | Source |

| Molecular Weight | 264.02 g/mol | [1][2][3] |

| Chemical Formula | C₇H₅IO₃ | [3] |

| CAS Number | 58123-77-6 | [1][4] |

| Appearance | White to off-white or pale-yellow solid/powder | [3][4][5] |

| Melting Point | 225-229 °C | [1][2][3] |

| Density | ~2.15 g/cm³ (Predicted) | [3][5] |

| pKa | 3.90 ± 0.10 (Predicted) | [3] |

| InChI Key | UABBBWVTEWIIMN-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | OC(=O)c1ccc(I)c(O)c1 | [1][2] |

Validated Synthesis Protocol: Electrophilic Iodination

The synthesis of 3-Hydroxy-4-iodobenzoic acid is reliably achieved via electrophilic aromatic substitution on the electron-rich 3-hydroxybenzoic acid precursor. The hydroxyl group is an ortho-, para-director, and the iodine is installed at the sterically accessible para-position.

Experimental Protocol

Materials:

-

3-Hydroxybenzoic acid

-

Sodium iodide (NaI)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Sodium hypochlorite (NaOCl, aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.), sodium hydroxide (1.05 eq.), and sodium iodide (1.05 eq.) in methanol.[4]

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath with continuous stirring.[4]

-

Iodination: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the cooled reaction mixture. Maintain the temperature between 0-5 °C during the addition.[4]

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.[4]

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.[4]

-

Precipitation & Isolation: Acidify the remaining aqueous mixture with concentrated hydrochloric acid. The product will precipitate as a solid.[4]

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and dry to yield 3-Hydroxy-4-iodobenzoic acid.[4]

Expertise & Causality: Why This Protocol Works

-

Choice of Reagents: This protocol generates the electrophilic iodine species (I⁺) in situ. Sodium hypochlorite (a common bleach) acts as an oxidant, converting the nucleophilic iodide ion (I⁻) from NaI into the reactive electrophile needed for the substitution reaction. This is a safer and more convenient alternative to handling molecular iodine (I₂).

-

Role of NaOH: The addition of sodium hydroxide deprotonates the phenolic hydroxyl and carboxylic acid groups, increasing the electron-donating ability of the aromatic ring and activating it towards electrophilic attack.

-

Temperature Control: The initial low temperature (0-5 °C) is crucial for controlling the rate of the exothermic oxidation of iodide and preventing potential side reactions, ensuring higher selectivity and yield.

Applications in Drug Discovery and Medicinal Chemistry

3-Hydroxy-4-iodobenzoic acid is not an end product but a critical starting material. Its bifunctional nature—a carboxylic acid for amide coupling or esterification and an aryl iodide for cross-coupling—makes it a powerful tool for building molecular complexity.[6][7]

The aryl iodide moiety is particularly significant, serving as a linchpin for reactions like Suzuki, Heck, and Sonogashira couplings.[6] These reactions are fundamental in modern medicinal chemistry for synthesizing complex molecular scaffolds found in many contemporary therapeutic agents, including anti-inflammatory and anti-cancer drugs.[7]

Illustrative Workflow: From Building Block to Lead Candidate

The following diagram illustrates a typical workflow in a drug discovery program leveraging 3-Hydroxy-4-iodobenzoic acid.

Caption: A representative drug discovery workflow starting with 3-Hydroxy-4-iodobenzoic acid.

Safety, Handling, and Storage

Hazard Profile: 3-Hydroxy-4-iodobenzoic acid is classified as toxic if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[2][8]

-

Hazard Statements (CLP): H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2][8]

Recommended Handling Procedures:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8]

-

Avoid breathing dust. Use a P2 or N95 respirator if dust is generated.[1]

-

In case of contact, immediately follow first-aid procedures. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[8]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[8]

-

The compound may be light-sensitive; store away from direct light.[3]

References

-

Chemcasts. (n.d.). 3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6) – Thermophysical Properties. Retrieved from [Link]

-

Loba Chemie. (2019). 3-HYDROXY-4- IODO BENZOIC ACID MSDS. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-Hydroxy-4-iodobenzoic acid. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-iodobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-ヒドロキシ-4-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Hydroxy-4-iodobenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]

- 5. 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. lobachemie.com [lobachemie.com]

Physical and chemical properties of 3-Hydroxy-4-iodobenzoic acid.

An In-Depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid: Properties, Synthesis, and Applications

Introduction

3-Hydroxy-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a hydroxyl and an iodine group, makes it a molecule of significant interest in synthetic organic chemistry. The interplay of its functional groups—a carboxylic acid, a phenolic hydroxyl group, and an iodine atom on the aromatic ring—renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and discusses its potential applications, particularly in the realm of drug discovery and development. The unique electronic and steric properties imparted by the iodine substituent, combined with the reactivity of the hydroxyl and carboxyl moieties, offer a rich landscape for chemical transformations.

Physicochemical Properties

The physical and chemical properties of 3-Hydroxy-4-iodobenzoic acid are fundamental to its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₃ | [1] |

| Molecular Weight | 264.02 g/mol | [1][2] |

| Appearance | White to off-white or pale-yellow solid, powder, or crystal. | [3][4] |

| Melting Point | 225-229 °C | [1][4] |

| Boiling Point | 319.8 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 2.15 g/cm³ (Predicted) | [1][4] |

| pKa | 3.90 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room temperature, in an inert atmosphere. It is noted to be light-sensitive. | [1] |

Chemical Profile and Reactivity

The chemical behavior of 3-Hydroxy-4-iodobenzoic acid is dictated by its three key functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond. This trifunctional nature makes it a valuable intermediate in multi-step syntheses.

-

Carboxylic Acid Group: This group readily undergoes typical reactions such as esterification, amidation, and reduction to an alcohol. Its acidity, reflected in the predicted pKa of 3.90, is a key characteristic.[1]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated and influences the electronic properties of the aromatic ring.

-

Iodine Atom: The iodine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position, a cornerstone of modern pharmaceutical synthesis.[5][6]

The interplay of these groups allows for selective modification, making 3-Hydroxy-4-iodobenzoic acid a versatile scaffold for building molecular complexity.

Caption: Key reactive sites of 3-Hydroxy-4-iodobenzoic acid.

Spectroscopic Characterization

While a complete set of publicly available spectra is not provided in the search results, the expected spectroscopic features can be inferred based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the hydroxyl, iodo, and carboxyl groups. A broad singlet corresponding to the acidic proton of the carboxylic acid and another for the phenolic proton would also be anticipated.

-

¹³C NMR: The carbon NMR would display seven unique signals: one for the carboxyl carbon, and six for the aromatic carbons, each with a chemical shift influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and another for the phenolic O-H stretch (~3200-3600 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would appear around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. High-resolution mass spectrometry would confirm the elemental composition. Predicted data shows a monoisotopic mass of 263.92834 Da.[7]

Synthesis Protocol

A common and efficient method for the synthesis of 3-Hydroxy-4-iodobenzoic acid is through the iodination of m-hydroxybenzoic acid.[3]

Caption: Workflow for the synthesis of 3-Hydroxy-4-iodobenzoic acid.

Detailed Experimental Procedure

The following protocol is adapted from a general procedure for the synthesis of 3-Hydroxy-4-iodobenzoic acid.[3]

-

Reaction Setup: To a solution of 3-hydroxybenzoic acid (69.1 g, 0.5 mol) in 700 mL of methanol, add sodium hydroxide (21.0 g, 0.52 mol) and sodium iodide (78.7 g, 0.52 mol).

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath.

-

Iodination: Slowly add aqueous sodium hypochlorite (0.52 mol) dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.

-

Reaction Progression: Continue stirring the reaction mixture at 0-5 °C for 2 hours. Afterwards, allow the mixture to warm to room temperature and continue stirring overnight.

-

Workup: After the reaction is complete, remove the methanol by rotary evaporation. Acidify the remaining aqueous mixture with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any remaining salts and acids.

-

Drying: Dry the product to obtain 3-Hydroxy-4-iodobenzoic acid as an off-white solid. The reported yield for this procedure is approximately 92%.[3]

Applications in Drug Development

While specific drugs containing the 3-Hydroxy-4-iodobenzoic acid moiety are not detailed in the provided search results, its value lies in its role as a versatile intermediate. Iodinated aromatic compounds are crucial in pharmaceutical synthesis, primarily due to their utility in cross-coupling reactions to build complex molecular scaffolds.[6] The ability to introduce new functionalities at the iodine-bearing position is a powerful tool for medicinal chemists in lead optimization and the development of new chemical entities.[5] For instance, similar iodobenzoic acids serve as precursors in the synthesis of anti-inflammatory agents and diagnostic imaging agents.[5]

Safety and Handling

3-Hydroxy-4-iodobenzoic acid is classified as an irritant and is toxic if swallowed.[2][4]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9][10][11]

Conclusion

3-Hydroxy-4-iodobenzoic acid is a valuable and versatile chemical intermediate. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable building block for organic synthesis. The straightforward synthetic route from readily available starting materials adds to its appeal. For researchers in drug discovery and materials science, the ability to leverage the reactivity of the iodo, hydroxyl, and carboxyl groups provides a robust platform for the design and synthesis of novel and complex molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

-

Home Sunshine Pharma. (n.d.). 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6. Retrieved from [Link]

-

Chemcasts. (n.d.). 3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6) – Thermophysical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-iodobenzoic acid. PubChem. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-Hydroxy-4-iodobenzoic acid. Retrieved from [Link]

- Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205.

-

PubChemLite. (n.d.). 3-hydroxy-4-iodobenzoic acid (C7H5IO3). Retrieved from [Link]

- Hengyuan Fine Chemical. (n.d.). 3-Hydroxy-4-iodobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (2024, January 25). Iodobenzoic acid. Retrieved from [Link]

-

Autechaux. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-4-iodobenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]

- 4. 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - 3-hydroxy-4-iodobenzoic acid (C7H5IO3) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. SDS of 3-Hydroxy-4-iodobenzoic acid, Safety Data Sheets, CAS 58123-77-6 - chemBlink [chemblink.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 3-Hydroxy-4-iodobenzoic Acid

This in-depth technical guide provides a comprehensive overview of the solubility of 3-hydroxy-4-iodobenzoic acid (HIBA), a crucial compound in various research and development applications, particularly in the pharmaceutical industry. While specific quantitative solubility data for HIBA is not extensively available in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By leveraging data from structurally related compounds, particularly benzoic acid and its derivatives, this document provides a strong theoretical foundation and practical methodologies.

Introduction to 3-Hydroxy-4-iodobenzoic Acid and its Significance

3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6) is a substituted aromatic carboxylic acid with the molecular formula C₇H₅IO₃.[1][2][3] Its structure, featuring a carboxylic acid group, a hydroxyl group, and an iodine atom on the benzene ring, imparts unique physicochemical properties that are of interest in medicinal chemistry and material science. Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds.[4] Understanding the solubility of HIBA is paramount for its effective use in drug design, formulation development, and process chemistry. Solubility fundamentally influences a compound's bioavailability, dissolution rate, and overall therapeutic efficacy.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process, governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-hydroxy-4-iodobenzoic acid, its solubility is dictated by the interplay of its functional groups and the properties of the solvent.

Molecular Structure and its Influence on Solubility

The chemical structure of HIBA provides key insights into its expected solubility behavior:

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents, particularly those that can also engage in hydrogen bonding.

-

Hydroxyl Group (-OH): Similar to the carboxylic acid group, the hydroxyl group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.

-

Iodine Atom (-I): The presence of a large, hydrophobic iodine atom increases the molecular weight and the nonpolar surface area of the molecule. This substituent tends to decrease solubility in polar solvents like water and increase it in less polar organic solvents.[4]

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.

The combination of these features suggests that HIBA will exhibit limited solubility in water and higher solubility in polar organic solvents, particularly those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors.

The Thermodynamics of Dissolution

The dissolution of a solid in a liquid can be described by the Gibbs free energy change (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the pure components.

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For HIBA, the strong hydrogen bonds and crystal lattice energy of the solid must be overcome, which requires energy. The formation of new hydrogen bonds with a polar solvent would release energy. The overall process can be either endothermic or exothermic.

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in the randomness of the system, resulting in a positive entropy change, which favors the dissolution process.

Thermodynamic studies of related compounds like benzoic acid have shown that the dissolution process is influenced by temperature, with solubility generally increasing with temperature.[5][6][7][8]

Anticipated Solubility Profile of 3-Hydroxy-4-iodobenzoic Acid

Based on the principles discussed and data for analogous compounds like benzoic acid and its nitro-derivatives, the following solubility trends for HIBA can be anticipated.[9][10][11]

| Solvent Class | Example Solvents | Predicted Solubility of HIBA | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate to High in Alcohols | The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with these solvents. However, the hydrophobic iodine and benzene ring limit aqueous solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the -COOH and -OH groups of HIBA. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Moderate | The nonpolar aromatic ring and iodine atom will have favorable interactions with these solvents, but the polar functional groups will be mismatched. |

Note: This table presents a qualitative prediction. Experimental verification is essential.

Experimental Determination of Solubility

For researchers requiring precise solubility data, a well-designed experimental protocol is crucial. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12][13]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 3-hydroxy-4-iodobenzoic acid in a given solvent at a specific temperature.

Materials and Equipment:

-

3-Hydroxy-4-iodobenzoic acid (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation: Add an excess amount of solid 3-hydroxy-4-iodobenzoic acid to a series of vials containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of HIBA. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility of HIBA in the chosen solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method Considerations

The choice of analytical method is critical for accurate solubility determination.

-

HPLC-UV: This is often the method of choice due to its high specificity and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or phosphoric acid) is a good starting point for method development. The detection wavelength should be set to the λ_max of HIBA.

-

UV-Vis Spectrophotometry: This method is simpler and faster but less specific than HPLC. It is suitable if HIBA is the only component in the solution that absorbs at the analytical wavelength. A full spectral scan should be performed to determine the optimal wavelength for quantification.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.[14][15][16][17][18]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with its physicochemical properties, including solubility.

-

Thermodynamic Models: Approaches like the general solubility equation (GSE) can predict aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).

While predictive models are valuable for initial screening, they are not a substitute for experimental data, especially for compounds with unique structural features like HIBA.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-hydroxy-4-iodobenzoic acid. While direct experimental data is sparse, a thorough analysis of its molecular structure and the principles of solubility, supported by data from related benzoic acid derivatives, allows for reasoned predictions of its solubility behavior. The detailed experimental protocol for the shake-flask method provides a reliable pathway for researchers to generate the precise, quantitative data needed for their work in drug development and other scientific endeavors. The generation of such empirical data will be a valuable contribution to the scientific community.

References

-

Iloukhani, H., & Azizian, S. (2000). Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. Oriental Journal of Chemistry, 16(2). Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1108. Available at: [Link]

-

Al-Maaieh, A. A., & Al-Bataineh, H. (2017). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Chemical and Pharmaceutical Sciences, 8(3), 1-7. Available at: [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Available at: [Link]

-

Jouyban, A. (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Chemical Engineering Communications, 197(11), 1469-1481. Available at: [Link]

-

Ghaffari, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17769. Available at: [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

Jouyban, A., & Acree, Jr., W. E. (2018). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Journal of Molecular Liquids, 256, 541-546. Available at: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Recent Advances in Pharmaceutical Sciences. ResearchGate. Available at: [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

-

Delgado, D. R., & Martínez, F. (2015). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 20(4), 6178-6197. Available at: [Link]

-

Strong, L. E., Neff, R. M., & Whitesel, I. (1989). Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution. Journal of Solution Chemistry, 18(2), 101-114. Available at: [Link]

-

Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2557. Available at: [Link]

-

Hepler, L. G., & O'Hara, W. F. (1963). Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. Journal of the American Chemical Society, 85(17), 2581-2584. Available at: [Link]

-

NPTEL. (2018, August 13). Lecture 7 Drug Solubility [Video]. YouTube. Available at: [Link]

-

Singh, A. K., & Singh, P. P. (2023). Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Chemcasts. (n.d.). 3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6) – Thermophysical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-iodobenzoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 3-Hydroxy-4-iodobenzoic acid | C7H5IO3 | CID 736854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid [journalijar.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory – Oriental Journal of Chemistry [orientjchem.org]

- 15. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures (2010) | Abolghasem Jouyban | 59 Citations [scispace.com]

- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectral Data of 3-Hydroxy-4-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Hydroxy-4-iodobenzoic acid (C₇H₅IO₃, CAS 58123-77-6) is a substituted aromatic carboxylic acid.[1][2][3] Its structure incorporates three key functional groups: a carboxylic acid, a hydroxyl group, and an iodine atom attached to a benzene ring. This unique combination of features makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Accurate structural elucidation and characterization are paramount for its application, and this is achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Hydroxy-4-iodobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also an in-depth interpretation and the rationale behind the experimental protocols used to acquire such data.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectral data lies in understanding the molecule's structure. The positions of the hydroxyl, iodo, and carboxyl groups on the benzene ring create a specific electronic environment for each atom, which in turn dictates the signals observed in NMR, IR, and MS.

Caption: Structure of 3-Hydroxy-4-iodobenzoic acid with IUPAC numbering for NMR correlation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) within a molecule. The spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Interpreted ¹H NMR Data

-

Solvent: DMSO-d₆

-

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a polar aprotic solvent capable of dissolving 3-Hydroxy-4-iodobenzoic acid. A key advantage is its ability to slow down the exchange of acidic protons (from the -COOH and -OH groups) with the solvent, allowing them to be observed as distinct, often broad, signals in the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears far downfield. Its broadness is characteristic of an exchangeable acidic proton. |

| ~10.5 | Broad Singlet | 1H | Ar-OH | The phenolic proton is also acidic and deshielded, appearing downfield. Its chemical shift can be variable and is concentration and temperature-dependent. |

| 7.82 | Doublet (d) | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6. |

| 7.69 | Doublet (d) | 1H | H-5 | This proton is ortho to the large, electronegative iodine atom, which deshields it. It is split into a doublet by the adjacent H-6. |

| 7.01 | Doublet of Doublets (dd) | 1H | H-6 | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. It is located ortho to the electron-donating hydroxyl group, shifting it upfield relative to the other aromatic protons. |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5][6][7][8]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Hydroxy-4-iodobenzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large, obscuring solvent signal in the proton spectrum.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆. The lock ensures field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a pulse program like 'zg30'.[4]

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans, to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Reference the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Interpreted ¹³C NMR Data

-

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~167.0 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield. |

| ~158.0 | C -OH (C-3) | The carbon atom directly attached to the hydroxyl group (C-3) is significantly deshielded by the electronegative oxygen. |

| ~138.0 | C -H (C-5) | This aromatic carbon is deshielded by the adjacent iodine atom. |

| ~132.0 | C -COOH (C-1) | The carbon atom to which the carboxylic acid is attached (ipso-carbon). |

| ~122.0 | C -H (C-2) | This carbon is influenced by the adjacent carboxylic acid group. |

| ~115.0 | C -H (C-6) | This carbon is shielded by the electron-donating effect of the para hydroxyl group. |

| ~90.0 | C -I (C-4) | The carbon atom bonded to iodine (C-4) experiences a strong upfield shift due to the "heavy atom effect" of iodine. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a higher concentration (20-50 mg) is often preferred to reduce acquisition time, as the ¹³C isotope has a low natural abundance (1.1%).[4]

-

Instrument Setup: The lock and shim settings from the ¹H NMR experiment are used.

-

Data Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which improves the signal-to-noise ratio.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Interpreted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |

| 3500 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) | The very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| ~3200 (broad) | O-H Stretch | Phenol (-OH) | This broad peak, often superimposed on the carboxylic acid stretch, corresponds to the phenolic hydroxyl group. |

| ~1680 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption peak characteristic of the carbonyl group in an aromatic carboxylic acid. |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | These absorptions are typical for carbon-carbon double bond stretching within the benzene ring. |